
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C19-H29-N-O.Cl-H and a molecular weight of 323.95 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride involves several stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale production.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((cyclohexylamino)methyl)-, hydrochloride can be compared with other similar compounds, such as 5H-Benzocycloheptene-2-methanol, 6,7,8,9-tetrahydro-alpha-((methylamino)methyl)-, hydrochloride. These compounds share similar structures but differ in their functional groups, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
42882-71-3 |
|---|---|
Molekularformel |
C19H30ClNO |
Molekulargewicht |
323.9 g/mol |
IUPAC-Name |
cyclohexyl-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C19H29NO.ClH/c21-19(14-20-18-9-5-2-6-10-18)17-12-11-15-7-3-1-4-8-16(15)13-17;/h11-13,18-21H,1-10,14H2;1H |
InChI-Schlüssel |
BGMWQAVSLRVIBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[NH2+]CC(C2=CC3=C(CCCCC3)C=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


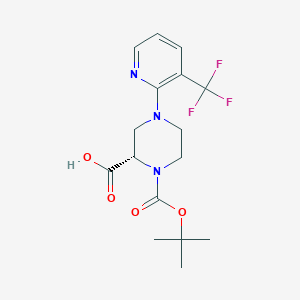
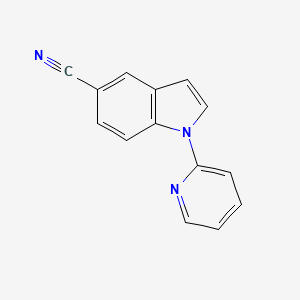
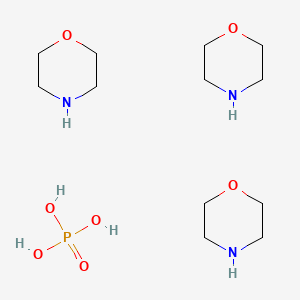

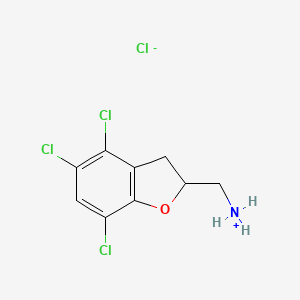

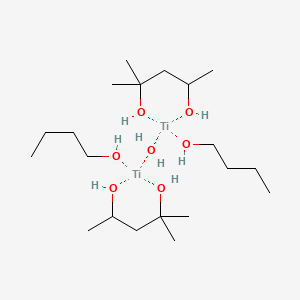
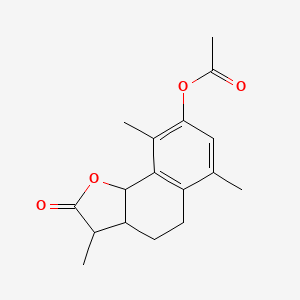
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)

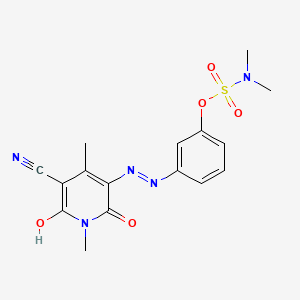
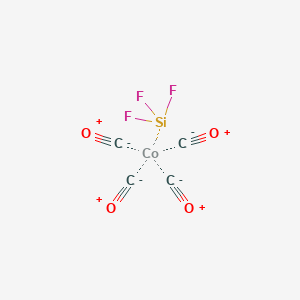
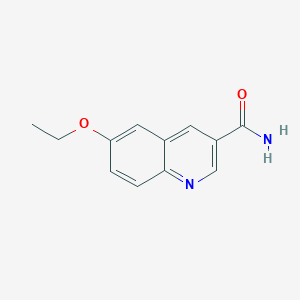
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
